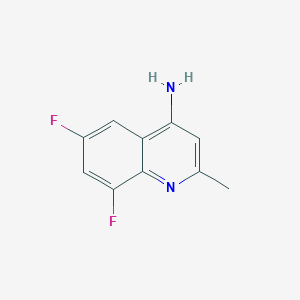

6,8-Difluoro-2-methylquinolin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYRPIWHSNVFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628017 | |

| Record name | 6,8-Difluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-32-6 | |

| Record name | 6,8-Difluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288151-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoro-2-methylquinolin-4-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-methylquinolin-4-amine is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential applications as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological activities based on the established pharmacology of the broader 4-aminoquinoline class. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics.

Chemical Properties

This compound is a solid organic compound. The incorporation of two fluorine atoms into the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₂N₂ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 288151-32-6 | [1] |

| Melting Point | 237-238 °C | [1] |

| Appearance | White to yellow/orange powder/crystalline solid | [2] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established quinoline chemistry. The most common strategy for the preparation of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

A logical synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol (Intermediate 1)

This step utilizes the Conrad-Limpach reaction, a classic method for quinoline synthesis.

Experimental Protocol:

-

To a stirred solution of 2,4-difluoroaniline (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether, add ethyl acetoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to approximately 250-260 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to yield 6,8-Difluoro-2-methylquinolin-4-ol.

Step 2: Synthesis of 6,8-Difluoro-4-chloro-2-methylquinoline (Intermediate 2)

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

-

Carefully add 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C with stirring.

-

Slowly warm the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 6,8-Difluoro-4-chloro-2-methylquinoline.

Step 3: Synthesis of this compound (Final Product)

The final step involves the amination of the 4-chloroquinoline intermediate.

Experimental Protocol:

-

In a sealed pressure vessel, dissolve 6,8-Difluoro-4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide or ammonia in ethanol.

-

Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not widely published, the 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives of 4-aminoquinoline are known to exhibit antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

Kinase Inhibition

The quinoline nucleus is a common feature in many kinase inhibitors.[5] Fluorinated quinoline derivatives, in particular, are explored for their potential to target various kinases involved in cancer cell proliferation and survival. It is plausible that this compound could serve as a precursor for the synthesis of potent inhibitors of tyrosine kinases, which are often implicated in oncogenic signaling pathways.[5]

References

- 1. agro.basf.co.ke [agro.basf.co.ke]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 4-Amino-6,8-difluoro-2-methylquinoline (CAS Number: 288151-32-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6,8-difluoro-2-methylquinoline, identified by CAS number 288151-32-6, is a fluorinated heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved drugs. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the characterization of 4-Amino-6,8-difluoro-2-methylquinoline, including its physicochemical properties, potential biological activities, and relevant experimental methodologies. While specific biological data for this exact compound is limited in publicly available literature, this document leverages data from structurally similar fluorinated quinolines to provide a predictive and informative resource for researchers. This compound is primarily utilized as a key intermediate in the synthesis of more complex fluorinated quinoline derivatives for drug discovery, particularly in the areas of oncology and infectious diseases.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of 4-Amino-6,8-difluoro-2-methylquinoline is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Reference |

| CAS Number | 288151-32-6 | [3][4][5] |

| Molecular Formula | C₁₀H₈F₂N₂ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 237-238 °C | [2] |

| InChI Key | OAYRPIWHSNVFPB-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(N)c2cc(F)cc(F)c2n1 | [3] |

Synthesis and Spectroscopic Characterization

General Synthetic Approach

The synthesis of 4-amino-6,8-difluoro-2-methylquinoline likely proceeds via a cyclization reaction to form the quinoline core, followed by functional group manipulations. A common method is the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester. For this specific molecule, 2,4-difluoroaniline would be a logical starting material, reacting with ethyl acetoacetate. The resulting intermediate would then undergo cyclization at high temperature. The 4-hydroxyquinoline intermediate is then typically converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride. Finally, nucleophilic substitution of the 4-chloro group with an amino source (e.g., ammonia or an ammonia equivalent) would yield the desired 4-amino-6,8-difluoro-2-methylquinoline.

Spectroscopic Characterization

The structural confirmation of 4-Amino-6,8-difluoro-2-methylquinoline would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the attached functional groups and the fluorine atoms.[6]

-

¹⁹F NMR spectroscopy would confirm the presence and chemical environment of the two fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching vibrations.[7]

Potential Biological Activities and Signaling Pathways

Fluorinated quinoline derivatives are widely investigated for their therapeutic potential, primarily as kinase inhibitors in oncology and as antimicrobial agents.

Kinase Inhibition

Many quinoline-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8][9] The core quinoline scaffold serves as a versatile template for designing ATP-competitive inhibitors that bind to the kinase domain.

Relevant Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This is a critical pathway that regulates cell growth, proliferation, and survival. Quinoline derivatives have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR.[10]

-

Ras/Raf/MEK/ERK Pathway: This pathway is another central signaling cascade that controls cell proliferation and differentiation. Inhibitors targeting kinases like MEK and ERK have been developed from quinoline scaffolds.[11]

-

Receptor Tyrosine Kinases (RTKs): Quinolines are known to target RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are important drivers of tumor growth and angiogenesis.[8][11]

Below is a generalized representation of a kinase signaling pathway that can be targeted by quinoline-based inhibitors.

Caption: Generalized kinase signaling pathways targeted by quinoline-based inhibitors.

Antimicrobial Activity

The quinoline scaffold is the core structure of fluoroquinolone antibiotics, which are potent broad-spectrum antibacterial agents.[6] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The fluorine atom at the C6 position is a common feature in many potent fluoroquinolones, suggesting that 4-Amino-6,8-difluoro-2-methylquinoline could serve as a precursor for novel antimicrobial agents.[1][6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of 4-Amino-6,8-difluoro-2-methylquinoline and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture:

-

Human cancer cell lines (e.g., breast cancer line MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

The cells are treated with the compound at different concentrations for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 3-4 hours.

-

The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12][13]

-

References

- 1. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 2. 6,8-Difluoro-2-methylquinolin-4-amine [myskinrecipes.com]

- 3. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-6,8-Difluoro-2-Methylquinoline | CymitQuimica [cymitquimica.com]

- 5. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. ijmphs.com [ijmphs.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. brieflands.com [brieflands.com]

Unraveling the Activity of Fluorinated Quinolines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the mechanism of action of fluorinated quinoline derivatives, with a specific focus on providing a framework for understanding their biological activity. While direct, publicly available data on the specific mechanism of action for 6,8-Difluoro-2-methylquinolin-4-amine is not available, this document leverages information on the structurally related fungicide, ipflufenoquin, to provide a detailed potential mechanism and a hypothetical workflow for experimental validation. This compound is primarily recognized as a key intermediate in the synthesis of biologically active fluorinated quinoline derivatives, including potential kinase inhibitors and antimicrobial agents.[1] This guide will, therefore, extrapolate from a known derivative to illustrate the core principles of action and the experimental methodologies required for their elucidation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into the quinoline structure can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The compound this compound represents a foundational structure from which more complex and pharmacologically active molecules are synthesized.

Postulated Mechanism of Action: Insights from Ipflufenoquin

In the absence of direct data for this compound, we turn to the well-characterized, structurally related compound, ipflufenoquin (2-[(7,8-difluoro-2-methyl-3-quinolinyl)oxy]-6-fluoro-α,α-dimethylbenzenemethanol).[2][3] Ipflufenoquin is a broad-spectrum fungicide, and its mechanism of action has been identified by the Fungicide Resistance Action Committee (FRAC) as the inhibition of Dihydroorotate Dehydrogenase (DHODH).[4]

The Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other cellular components. By inhibiting this enzyme, ipflufenoquin disrupts the production of pyrimidines, leading to the cessation of cell growth and proliferation in susceptible fungi.

Below is a diagram illustrating the proposed signaling pathway affected by a DHODH inhibitor like ipflufenoquin.

Caption: DHODH Inhibition Pathway by Ipflufenoquin.

Quantitative Data for Ipflufenoquin

While specific quantitative data for this compound is unavailable, the following table summarizes the in-vitro susceptibility of various Aspergillus isolates to ipflufenoquin, providing a reference for the potency of a related fluorinated quinoline derivative.

| Organism | Endpoint | MIC50 (mg/L) |

| Aspergillus spp. | 50% Inhibition | 2 |

| Aspergillus spp. | Complete Inhibition | 4 |

| Data sourced from preliminary in-vitro susceptibility testing of 21 Aspergillus isolates.[4] |

Hypothetical Experimental Workflow for Mechanism of Action Determination

For a novel compound such as a derivative of this compound, a systematic approach is required to elucidate its mechanism of action. The following workflow outlines the key experimental stages.

References

An In-depth Technical Guide on the Properties of 6,8-Difluoro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6,8-Difluoro-2-methylquinolin-4-amine is a fluorinated quinoline derivative. Such compounds are of significant interest in medicinal chemistry due to the favorable properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₂N₂ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 288151-32-6 | [2] |

| Melting Point | 237-238 °C | [2] |

| Appearance | Not specified (typically a solid) | |

| Purity | ≥97% (as per typical commercial grade) | [2] |

| Storage Conditions | 2-8°C, protect from light | [2] |

Solubility in DMSO

Quantitative solubility data for this compound in DMSO is not publicly documented. However, for compounds used in fragment-based screening and drug discovery, a solubility of at least 1 mM in DMSO is generally considered acceptable.[3] Given that more complex derivatives like Ipflufenoquin exhibit high solubility in DMSO (100 mg/mL), it is reasonable to anticipate that this compound would also be soluble to a degree suitable for most research applications.[4]

Experimental Protocols

Determination of Solubility in DMSO

The following is a standard protocol for determining the solubility of a compound in DMSO, adapted for this compound. This method is based on creating a saturated solution and quantifying the dissolved compound, often using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or similar solvent-resistant)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

Preparation of the Test Sample (Saturated Solution):

-

Add an excess amount of this compound to a known volume of DMSO in a vial. The excess is to ensure that a saturated solution is formed.

-

Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and equilibrate for a set period (e.g., 24 hours) to ensure maximum dissolution.

-

-

Sample Processing:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

-

HPLC Analysis:

-

Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

-

Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the standard curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMSO.

Role as a Kinase Inhibitor Intermediate

This compound is a key intermediate in the synthesis of fluorinated quinoline derivatives that can act as kinase inhibitors.[2] Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that are often overactive in cancer cells. The diagram below shows a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the point of inhibition.

References

In-Depth Technical Guide to the Analytical Characterization of 6,8-Difluoro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6,8-Difluoro-2-methylquinolin-4-amine. While specific experimental datasets for this molecule are not widely published, this document outlines the predicted spectral characteristics based on established principles of organic spectroscopy and data from analogous structures. Furthermore, it offers detailed experimental protocols for researchers to acquire and analyze this data. This compound is a key intermediate in the synthesis of fluorinated quinoline derivatives, which are of significant interest in pharmaceutical research for developing kinase inhibitors and antimicrobial agents.[1]

Predicted Analytical Data

The structural features of this compound—a heterocyclic aromatic system with electron-donating (amino, methyl) and electron-withdrawing (fluoro) groups—give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be routinely employed.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine group. The chemical shifts are influenced by the electronic environment of each proton.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.5 | Singlet (s) | N/A |

| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | JH5-H7 ≈ 2-3 Hz, JH5-F6 ≈ 8-10 Hz |

| H-7 | 6.9 - 7.2 | Doublet of doublets (dd) | JH7-H5 ≈ 2-3 Hz, JH7-F8 ≈ 10-12 Hz |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |

| -NH₂ | 5.0 - 6.0 | Broad singlet (br s) | N/A |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JC-F (Hz) |

| C-2 | 155 - 160 | N/A |

| C-3 | 100 - 105 | N/A |

| C-4 | 150 - 155 | N/A |

| C-4a | 145 - 150 | Moderate JC-F |

| C-5 | 110 - 115 | Moderate JC-F |

| C-6 | 158 - 163 (d) | 240 - 260 |

| C-7 | 105 - 110 (dd) | Moderate JC-F |

| C-8 | 155 - 160 (d) | 245 - 265 |

| C-8a | 135 - 140 | Moderate JC-F |

| -CH₃ | 20 - 25 | N/A |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive for fluorine-containing compounds and provides a wide chemical shift range, making it excellent for structural confirmation.[4][5]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-6 | -110 to -120 | Doublet of doublets (dd) | JF6-F8 ≈ 15-20 Hz, JF6-H5 ≈ 8-10 Hz |

| F-8 | -115 to -125 | Doublet of doublets (dd) | JF8-F6 ≈ 15-20 Hz, JF8-H7 ≈ 10-12 Hz |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.[6]

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₁₀H₈F₂N₂ | |

| Exact Mass | 194.0659 | For high-resolution mass spectrometry (HRMS) |

| Molecular Ion (M+) | m/z 194 | In EI-MS |

| Protonated Molecule ([M+H]⁺) | m/z 195 | In ESI-MS (positive ion mode) |

| Key Fragment Ions (EI-MS) | m/z 179, 167 | Loss of a methyl radical (-CH₃), followed by loss of HCN. The fragmentation of quinoline derivatives often involves the loss of hydrogen cyanide.[7][8][9] |

Experimental Protocols

NMR Spectroscopy Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[10][11]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[10] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

Internal Standard: If a precise chemical shift reference is needed, a small amount of tetramethylsilane (TMS) can be added (for CDCl₃) or the residual solvent peak can be used for calibration.

-

Data Acquisition: After inserting the sample into the spectrometer, the instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity. Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR can then be run.

Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation

ESI is a soft ionization technique suitable for polar molecules like the target amine.[12]

-

Stock Solution Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile to create a stock solution.

-

Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of the analysis solvent (typically 50:50 acetonitrile:water or methanol:water). The final concentration should be in the low µg/mL range.[13]

-

Acidification (Positive Ion Mode): For positive ion mode analysis, which is typical for amines, add a small amount of formic acid (0.1% final concentration) to the diluted sample to promote protonation.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

-

Infusion: The prepared sample can then be directly infused into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Set the mass spectrometer to positive ion mode and acquire the spectrum over a suitable mass range (e.g., m/z 50-500). Key parameters to optimize include the capillary voltage, desolvation gas temperature, and flow rate.[14]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel compound like this compound.

Caption: Analytical workflow from synthesis to structural confirmation.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. chromatographyonline.com [chromatographyonline.com]

Predicting the Biological Targets of 6,8-Difluoro-2-methylquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-methylquinolin-4-amine represents a core chemical scaffold with potential for the development of novel therapeutics. While direct experimental data on its biological targets are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly kinase inhibitors, provides a rational basis for target prediction and subsequent experimental validation. This guide outlines a comprehensive strategy for the identification and characterization of the biological targets of this compound and its derivatives, encompassing computational prediction, in vitro screening, and cell-based validation methodologies.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The specific substitution pattern of this compound, featuring fluorine atoms at positions 6 and 8, a methyl group at position 2, and an amine at position 4, suggests its potential as an intermediate for creating libraries of compounds for screening[2]. The amine group, in particular, serves as a key functional handle for derivatization to explore structure-activity relationships. Given that various quinoline derivatives have been identified as kinase inhibitors, this protein family represents a primary hypothetical target class for this compound and its analogues[2][3].

Predictive Target Identification Strategies

A multi-pronged approach, combining computational and experimental methods, is essential for accurately predicting and validating the biological targets of a novel chemical entity like this compound.

In Silico and Computational Approaches

Computational methods provide a rapid and cost-effective means to prioritize potential biological targets for subsequent experimental validation.

-

Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules are likely to have similar biological activities. The 3D structure of this compound can be used to search databases of known bioactive compounds to identify molecules with similar pharmacophoric features. The known targets of these similar molecules can then be considered as potential targets for the query compound.

-

Structure-Based Virtual Screening (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between this compound and the protein's binding site. This is particularly relevant for screening against large families of proteins, such as kinases.

-

Chemogenomic Approaches: These methods analyze the relationships between chemical structures and their genomic-scale biological responses. By comparing the structural features of this compound to a large database of compounds with known protein interactions, it is possible to infer potential targets.

References

- 1. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. CN112841204B - Composition and/or preparation containing Ipflufenoquin and ipconazole and application thereof - Google Patents [patents.google.com]

In Silico Modeling of 6,8-Difluoro-2-methylquinolin-4-amine: A Technical Guide for Drug Discovery Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a cornerstone in drug discovery and development.[1][2][3] Computational, or in silico, modeling techniques have become indispensable tools for designing and evaluating novel quinoline-based therapeutic agents, offering a more efficient and cost-effective approach compared to traditional methods.[2][4] This guide provides an in-depth technical overview of the core in silico methodologies applied to the hypothetical study of 6,8-Difluoro-2-methylquinolin-4-amine, a novel quinoline derivative. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the computational workflows, data interpretation, and visualization techniques integral to modern drug design.

The guide will delve into key computational strategies such as pharmacophore modeling, molecular docking, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. These methods are instrumental in identifying the essential structural features for biological activity, predicting binding affinities, and elucidating the interaction modes of small molecules with their protein targets.[4][5][6] By leveraging these computational approaches, researchers can accelerate the identification and optimization of lead compounds, ultimately streamlining the path to new therapeutic interventions.

Data Presentation

Effective data presentation is crucial for the comparative analysis of computational results. The following tables provide a structured format for summarizing key quantitative data derived from in silico modeling of this compound and its analogs.

Table 1: Pharmacophore Model Validation

| Model Name | Features (HBA, HBD, AR, HY) | Fit Score | RMSD (Å) | Validation Set Accuracy (%) |

| HypoGen-1 | 2 HBA, 1 AR, 1 HY | 2.87 | 0.95 | 85 |

| HypoGen-2 | 1 HBA, 1 HBD, 2 AR | 2.65 | 1.10 | 78 |

| HypoGen-3 | 2 HBA, 2 AR | 2.50 | 1.25 | 72 |

HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, AR: Aromatic Ring, HY: Hydrophobic, RMSD: Root Mean Square Deviation

Table 2: Molecular Docking Results

| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Example Kinase 1 | 1XYZ | -9.5 | Lys72, Glu91, Leu144 |

| Analog 1 | Example Kinase 1 | 1XYZ | -8.9 | Lys72, Asp145 |

| Analog 2 | Example Kinase 1 | 1XYZ | -9.8 | Lys72, Glu91, Leu144, Phe146 |

| Reference Inhibitor | Example Kinase 1 | 1XYZ | -10.2 | Lys72, Glu91, Asp145 |

Table 3: 3D-QSAR Model Statistics

| Model | q² | r² | r²_pred |

| CoMFA | 0.65 | 0.92 | 0.75 |

| CoMSIA | 0.68 | 0.94 | 0.78 |

q²: Cross-validated correlation coefficient, r²: Non-cross-validated correlation coefficient, r²_pred: Predictive r² for the test set

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of robust computational research. This section outlines the protocols for the key in silico experiments discussed in this guide.

Pharmacophore Modeling Protocol

Pharmacophore modeling aims to identify the common chemical features of a set of molecules that are responsible for their biological activity.

-

Ligand Preparation: A set of active compounds with known biological activity against a specific target is collected. The 3D structures of these molecules are generated and optimized to their lowest energy conformation.

-

Feature Generation: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions are identified for each molecule.

-

Model Generation: A pharmacophore generation algorithm (e.g., HypoGen) is used to create hypothetical models based on the identified features of the most active compounds.

-

Model Validation: The generated models are validated using a test set of compounds with known activities. The best model is selected based on statistical parameters like fit score and RMSD.[7] This model can then be used as a 3D query for virtual screening of large compound libraries.[8][9]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][10][11][12]

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The binding site is defined based on the co-crystallized ligand or through binding pocket prediction algorithms.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Maestro) is used to dock the ligand into the prepared receptor binding site.[4] The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docking poses are analyzed to identify the best-scoring conformation and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[3]

3D-QSAR Protocol

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies correlate the biological activity of a set of compounds with their 3D structural properties.[1]

-

Dataset Preparation: A dataset of quinoline derivatives with a wide range of biological activities is selected. The dataset is divided into a training set for model generation and a test set for model validation.

-

Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold or a template molecule.

-

CoMFA/CoMSIA Field Calculation: For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules. For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, hydrogen bond donor, and acceptor fields are also calculated.

-

PLS Regression Analysis: Partial Least Squares (PLS) regression is used to generate a linear correlation between the calculated fields (independent variables) and the biological activities (dependent variable).

-

Model Validation and Interpretation: The predictive power of the generated model is assessed using the test set. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease biological activity.[5][6]

Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex scientific workflows and relationships. The following diagrams, created using the DOT language, illustrate the core in silico modeling processes.

References

- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Pharmacophore modelling as a virtual screening tool for the discovery of small molecule protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Stability of 6,8-Difluoro-2-methylquinolin-4-amine

Disclaimer: As of November 2025, a comprehensive literature search has revealed no specific experimental data on the aqueous stability of 6,8-Difluoro-2-methylquinolin-4-amine. This guide has been constructed based on established principles of chemical stability and publicly available data for structurally analogous compounds, primarily fluoroquinolone antibiotics and other quinoline derivatives. The information presented herein should be considered a predictive guide and is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the quinoline class of compounds, which are foundational in many pharmaceutical agents. The stability of such compounds in aqueous media is a critical parameter for drug development, influencing formulation, storage, and in vivo performance. This document provides a detailed overview of the anticipated stability profile of this compound, drawing parallels from the well-studied fluoroquinolone class. Key factors influencing stability, such as pH, light, and temperature, are discussed. Furthermore, this guide outlines established experimental protocols for comprehensive stability assessment and presents generalized degradation pathways.

Predicted Stability Profile

Based on the chemistry of the 4-aminoquinoline scaffold and the presence of fluorine substituents, this compound is likely susceptible to degradation under specific conditions. The primary routes of degradation for analogous fluoroquinolones are photodegradation and, to a lesser extent, hydrolysis at extreme pH values.

-

Photostability: Fluoroquinolones are known to be sensitive to UV irradiation.[1] The fluorine atoms at positions 6 and 8 are expected to influence the molecule's electronic properties and, consequently, its photostability. Studies on other fluoroquinolones have shown that substitution at position 8 can play a significant role in stability against UV light.[2] Exposure to light, particularly in aqueous solutions, is predicted to be a primary degradation pathway.

-

pH Influence: The stability of quinoline derivatives in aqueous solutions is often pH-dependent.[3][4] The 4-amino group imparts basic properties to the molecule, and its ionization state will change with pH. At highly acidic or alkaline pH, hydrolysis of the amine or other susceptible functional groups could be accelerated.[3] For many pharmaceuticals, oxidative degradation is more prevalent at neutral or slightly basic pH.[3][4]

-

Thermal Stability: While many quinoline derivatives exhibit good thermal stability, prolonged exposure to elevated temperatures, especially in solution, can promote degradation.[5] Forced degradation studies often employ high temperatures to accelerate the identification of potential degradation products.[6]

Quantitative Data for Analogous Fluoroquinolone Compounds

The following tables summarize stability data for well-known fluoroquinolone antibiotics. This data is provided to give a comparative context for the potential stability of this compound.

Table 1: Photodegradation of Fluoroquinolones in Aqueous Solution

| Compound | Irradiation Source | Conditions | Degradation Rate/Observations | Reference(s) |

| Ciprofloxacin | UVA Light (1 J/cm²) | Aqueous Solution | Absorption spectrum changes, decrease in antibacterial activity. | [2] |

| Norfloxacin | UVA Light (1 J/cm²) | Aqueous Solution | Absorption spectrum changes, decrease in antibacterial activity. | [2] |

| Lomefloxacin | UVA Light (0.3 J/cm²) | Aqueous Solution | Absorption spectrum changes, decrease in antibacterial activity. | [2] |

| Flumequine | UV/PDS | pH 5-9 | Reaction rate decreased with increasing pH. | [7] |

Table 2: General Stability of Fluoroquinolones in Aqueous Media

| Compound | Storage Conditions | Stability Observation | Reference(s) |

| Ciprofloxacin | River water, ambient temperature | Stable for at least 2 weeks. | [1] |

| Ofloxacin | River water, ambient temperature | Stable for at least 2 weeks. | [1] |

| Norfloxacin | - | - | [8] |

| Enoxacin | - | - | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the aqueous stability of a compound like this compound. These are based on standard practices for pharmaceutical stability testing.[6][9]

Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the molecule.[6]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux a 100 µg/mL solution in water at 80°C for 24 hours.

-

Photodegradation: Expose a 100 µg/mL aqueous solution to UV light (254 nm) and fluorescent light, as per ICH Q1B guidelines, for a specified duration.[10] A dark control sample should be stored under the same conditions but protected from light.[10]

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Objective: To develop a validated analytical method capable of separating the parent drug from its degradation products, allowing for accurate quantification of stability.[11]

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV-Vis spectrum of the parent compound (e.g., the wavelength of maximum absorbance).

-

Injection Volume: 20 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Caption: Generalized degradation pathways for fluoroquinolones.

Caption: Workflow for assessing aqueous stability.

Conclusion

While direct stability data for this compound is not currently available, a comprehensive analysis of analogous fluoroquinolone compounds provides a strong predictive framework for its behavior in aqueous solutions. It is anticipated that photodegradation will be a significant degradation pathway, and stability may also be influenced by pH. The experimental protocols detailed in this guide provide a robust starting point for researchers to perform definitive stability studies on this specific molecule. Such studies are essential for the successful development of any pharmaceutical product containing this compound.

References

- 1. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. sites.unimi.it [sites.unimi.it]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. fda.gov [fda.gov]

- 11. altabrisagroup.com [altabrisagroup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the in vitro anticancer activity of quinoline derivatives, with a focus on compounds structurally related to 6,8-Difluoro-2-methylquinolin-4-amine. Due to the limited availability of specific data for this compound, this report compiles and presents representative data from closely related 4-aminoquinoline and fluorinated quinoline analogs to serve as a practical guide. The protocols herein describe standard assays for determining cytotoxicity (MTT assay), and for elucidating potential mechanisms of action through protein expression analysis (Western Blot), and cell fate analysis (apoptosis and cell cycle assays). Visualizations of a general experimental workflow and a plausible signaling pathway are also provided to guide the research process.

Introduction to Quinoline Derivatives in Cancer Research

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] In the realm of oncology, numerous quinoline-based molecules have been investigated and developed as potent anticancer agents.[1][2] These compounds exert their anticancer effects through diverse mechanisms of action, including but not limited to, the inhibition of key enzymes such as tyrosine kinases (e.g., EGFR), MEK, and topoisomerases, as well as the disruption of tubulin polymerization.[2] The 4-aminoquinoline scaffold, in particular, has been identified as a privileged structure in the design of novel anticancer drugs. The introduction of fluorine substituents into the quinoline ring can further enhance the pharmacological properties of these molecules, including their metabolic stability and binding affinity to target proteins.

Representative Anticancer Activity of Fluorinated 4-Aminoquinoline Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | |

| Fluorinated quinoline analog 6a (meta-F) | MDA-MB-468 (Breast) | 2.5-5 | [3] |

| Fluorinated quinoline analog 6b (para-F) | MDA-MB-468 (Breast) | 2.5-5 | [3] |

| Fluorinated quinoline analog 6f (meta-F, para-benzyloxy) | MDA-MB-468 (Breast) | 2.0 | [3] |

| Fluorinated quinoline analog 6a (meta-F) | MCF-7 (Breast) | 5.0 | [3] |

| Fluorinated quinoline analog 6f (meta-F, para-benzyloxy) | MCF-7 (Breast) | 5.0 | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 µg/ml | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | U937 (Leukemia) | 43.95 µg/ml |

Disclaimer: The data presented in this table is for illustrative purposes and represents the activities of various fluorinated 4-aminoquinoline derivatives, not specifically this compound. Researchers should generate their own experimental data for the specific compound of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

This compound (or analog) stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Analysis of Protein Expression: Western Blot

Western blotting is a technique used to detect specific proteins in a sample. This can be used to investigate the effect of the test compound on signaling pathways, for instance, by examining the phosphorylation status of key proteins like EGFR.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the test compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.[5]

-

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry can be used to analyze the effects of a compound on the cell cycle and to quantify apoptosis.

Apoptosis Assay (Annexin V/PI Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][7]

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

Cell Cycle Analysis:

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.[9]

Visualizations

Experimental Workflow

Caption: General workflow for in vitro anticancer screening of a novel compound.

Hypothetical Signaling Pathway: EGFR Inhibition

Caption: Hypothetical EGFR signaling pathway and the potential inhibitory role of a quinoline derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] These compounds exert their antiproliferative action through diverse mechanisms such as targeting protein kinases, inhibiting tubulin polymerization, and inducing apoptosis.[1][6] This document provides a detailed, albeit prospective, set of application notes and experimental protocols for the initial screening of a novel compound, 6,8-Difluoro-2-methylquinolin-4-amine, against various cancer cell lines.

Due to the absence of published studies on the anticancer activity of this compound, the following protocols are based on established methodologies for screening novel chemical entities and the known mechanisms of action of similar quinoline-based anticancer agents. The proposed screening cascade aims to evaluate the cytotoxic and apoptotic potential of the compound and to elucidate its potential mechanism of action by investigating its effects on key cancer-related signaling pathways, such as those mediated by Pim-1 and Src kinases.[1][4]

Compound Information

| Compound Name | This compound |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈F₂N₂ |

| Molecular Weight | 194.18 g/mol |

| Structure | (Structure to be inserted here if available) |

| Purity | ≥95% (recommended for biological assays) |

| Solubility | To be determined experimentally (e.g., in DMSO) |

Preliminary Cytotoxicity Screening

The initial step is to assess the cytotoxic effect of this compound across a panel of human cancer cell lines. This will help determine the compound's potency and selectivity.

Recommended Cancer Cell Lines

A diverse panel of cancer cell lines is recommended to evaluate the breadth of the compound's activity.

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, and known to be sensitive to various quinoline derivatives. |

| NCI-H460 | Lung Carcinoma | A frequently used cell line in the NCI-60 panel for initial cancer drug screening.[7] |

| SF-268 | Glioblastoma | Represents a central nervous system malignancy and is part of the initial NCI-60 screening panel.[7] |

| PC-3 | Prostate Cancer | Prostate cancer is a common target for quinoline-based compounds, particularly those inhibiting Pim-1 kinase.[1] |

| K562 | Chronic Myeloid Leukemia | A suspension cell line that can be used to assess activity against hematological malignancies. |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][6]

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7][8][9]

Materials:

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[9]

-

Washing: Wash the plates five times with deionized water and allow them to air dry.[10]

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[8]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510 nm.[8]

Data Presentation:

Table 1: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | [Insert Value] | [Insert Value] |

| NCI-H460 | [Insert Value] | [Insert Value] |

| SF-268 | [Insert Value] | [Insert Value] |

| PC-3 | [Insert Value] | [Insert Value] |

| K562 | [Insert Value] | [Insert Value] |

Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Data Presentation:

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment

| Cell Line | Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic |

| MCF-7 | Control | [Insert Value] | [Insert Value] |

| IC₅₀ | [Insert Value] | [Insert Value] | |

| 2x IC₅₀ | [Insert Value] | [Insert Value] | |

| PC-3 | Control | [Insert Value] | [Insert Value] |

| IC₅₀ | [Insert Value] | [Insert Value] | |

| 2x IC₅₀ | [Insert Value] | [Insert Value] |

Mechanistic Studies

Based on the literature for quinoline derivatives, potential mechanisms of action include the inhibition of protein kinases like Pim-1 and Src, and the disruption of microtubule dynamics.[1][4]

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is often overexpressed in various cancers.[1][14][15][16][17]

Suggested Assay: Western Blot analysis to detect changes in the phosphorylation of Pim-1 substrates like BAD.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and motility.[4][5][18][19][20]

Suggested Assay: Western Blot analysis to assess the phosphorylation status of Src and its downstream targets like FAK.

Tubulin Polymerization

Some quinoline derivatives are known to interfere with microtubule formation by inhibiting tubulin polymerization.[6]

Suggested Assay: In vitro tubulin polymerization assay. This can be performed using a commercially available kit that measures the change in fluorescence or absorbance upon tubulin polymerization.[21][22][23][24][25]

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for screening this compound.

Pim-1 Kinase Signaling Pathway

Caption: Potential inhibition of the Pim-1 pro-survival signaling pathway.

Src Kinase Signaling Pathway

Caption: Potential inhibition of the Src kinase signaling pathway.

Conclusion

These application notes and protocols provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed screening cascade will generate crucial data on its cytotoxicity, apoptotic activity, and potential mechanisms of action, which will be instrumental for further preclinical development. It is imperative to meticulously document all experimental conditions and results to ensure reproducibility and to guide future studies.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SRB assay for measuring target cell killing [protocols.io]